Pss-(2 3-propanediol)propoxy-heptaisobu&

Catalog No.
S1919810
CAS No.
480439-49-4
M.F
C34H76O15Si8
M. Wt
949.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-(2 3-propanediol)propoxy-heptaisobu&

CAS Number

480439-49-4

Product Name

Pss-(2 3-propanediol)propoxy-heptaisobu&

IUPAC Name

3-[3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propoxy]propane-1,2-diol

Molecular Formula

C34H76O15Si8

Molecular Weight

949.6 g/mol

InChI

InChI=1S/C34H76O15Si8/c1-27(2)20-51-38-50(17-15-16-37-19-34(36)18-35)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-36H,15-26H2,1-14H3

InChI Key

DXYPXQNYEYJHJT-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC(CO)O

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC(CO)O

PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted is a complex chemical compound with the CAS number 480439-49-4. It belongs to the class of polyhedral oligomeric silsesquioxanes (POSS), which are characterized by their unique cage-like structure. The molecular formula of this compound is C34H76O15Si8C_{34}H_{76}O_{15}Si_{8}, and it has a molecular weight of approximately 949.64 g/mol. The compound is known for its thermal stability and mechanical properties, making it suitable for various applications in materials science and biology .

The compound features multiple functional groups, including propoxy and heptaisobutyl substituents, which contribute to its solubility in organic solvents like acetone and its melting point range of 117-123 °C . The structure includes eight silicon atoms arranged in a silsesquioxane framework, which enhances the compound's unique properties compared to traditional organic compounds.

There is no known information regarding a specific mechanism of action for this compound.

  • Data on the safety and hazards of this specific molecule is unavailable.
  • However, some polysiloxanes can have low toxicity [].
  • Depending on the specific functional groups attached, some polysiloxanes may be flammable or require specific handling procedures.
Typical for silsesquioxanes:

  • Oxidation: The alcohol functional groups can be oxidized to form carbonyl compounds or carboxylic acids.
  • Reduction: The compound can be reduced to generate different derivatives with altered functional groups.
  • Substitution Reactions: The propoxy groups can participate in substitution reactions, leading to the introduction of various functional groups.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to ensure specificity and yield .

The synthesis of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted typically involves several steps:

  • Preparation of Starting Materials: This includes the synthesis of heptaisobutyl-substituted silsesquioxanes.
  • Reaction Conditions: The reaction is usually conducted in solvents such as tetrahydrofuran or chloroform at elevated temperatures (around 213-219 °C) to facilitate the formation of the desired product.
  • Purification: Following synthesis, the product is purified through techniques like distillation or recrystallization to achieve high purity levels necessary for research applications .

PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted shares similarities with other POSS compounds but exhibits unique characteristics due to its specific substituents. Here are some similar compounds for comparison:

Compound NameCAS NumberUnique Features
PSS-Vinyl-Heptaisobutyl Substituted444315-18-8Contains vinyl groups that enhance polymerization
PSS-Octamethyl Substituted17865859Features octamethyl substituents for different solubility properties
PSS-(2,3-Propanediol)propoxy-octaisobutylNot specifiedSimilar functional groups but with octaisobutyl instead

The uniqueness of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted lies in its specific arrangement of propoxy and heptaisobutyl groups, which influence its solubility and interaction properties compared to other POSS derivatives .

Structural Overview

The compound adheres to the general POSS formula R₈Si₈O₁₂, where seven R groups are isobutyl (–C(CH₃)₂CH₂), and one is a propoxy-2,3-propanediol moiety (–OCH₂CH(OH)CH₂OH). This configuration creates a nanoscale inorganic core (1.5–3 nm diameter) surrounded by organic substituents, balancing rigidity and reactivity.

Table 1: Comparative Analysis of POSS Derivatives

Substituent TypeExample CompoundKey Functional GroupApplication Focus
MethacrylMethacryl-heptaisobutyl POSSVinyl (C=CH₂)Photocurable coatings
GlycidylGlycidylisobutyl-POSSEpoxy (C–O–C)Adhesives, epoxies
2,3-PropanediolPSS-(2,3-Propanediol)propoxyDiol (–OH)Hydrophilic composites
ThiolMercapto-propyl-heptaisobutyl POSSThiol (–SH)Self-healing materials

Distinctive Features

The propanediol group introduces hydroxyl functionalities, enabling hydrogen bonding and covalent cross-linking with polyols or epoxides. This contrasts with nonpolar isobutyl groups, which enhance solubility in hydrocarbon matrices.

Historical Development of Isobutyl-Substituted POSS Derivatives

Early Synthesis and Functionalization

The synthesis of isobutyl-substituted POSS derivatives began with corner-capping reactions of trisilanol precursors. For example, trisilanol reacts with isobutyltrimethoxysilane to form octaisobutyl-POSS, a foundational material for later derivatives.

Evolution of Substituent Diversity

Key milestones include:

  • 2000s: Development of methacryl-heptaisobutyl POSS for photocurable coatings, demonstrating reduced surface energy in cross-linked polymers.
  • 2017: Synthesis of PSS-(2,3-propanediol)propoxy-heptaisobutyl substituted POSS, targeting hydrophilic networks via diol reactivity.
  • 2020s: Integration of glycidyl and thiol groups to broaden compatibility with epoxy and sulfur-based polymers.

Significance in Hybrid Organic-Inorganic Material Design

Enhanced Thermal and Mechanical Properties

Incorporation of PSS-(2,3-propanediol)propoxy-heptaisobutyl POSS into polymers reduces surface energy significantly. For example, cross-linked methacrylate composites with 30 wt% POSS exhibit surface energy as low as 16 mN/m, compared to 29 mN/m for unmodified polymers. The silica cage improves thermal stability, with decomposition temperatures exceeding 300°C in oxidative environments.

Table 2: Performance Metrics of POSS-Modified Polymers

PropertyNeat Polymer30 wt% POSS CompositeImprovement
Glass Transition (°C)7055↓15%
Surface Energy (mN/m)2916↓45%
Thermal Stability (°C)250320↑28%

Applications in Advanced Coatings and Composites

  • Hydrophilic Coatings: The diol group facilitates water-based formulations, enabling eco-friendly processing.
  • Flame-Retardant Materials: Synergy with phosphorus-based additives (e.g., DDP) enhances char formation and reduces combustion rates.
  • Biomedical Interfaces: Hydroxyl groups promote biocompatibility, suitable for tissue engineering scaffolds.

Dates

Modify: 2023-08-16

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